

Monobutyl Phthalate (CAS No. 131-70-4): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Monobutyl phthalate	
Cat. No.:	B1676714	Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Monobutyl Phthalate** (MBP), a primary metabolite of the widely used plasticizer, Dibutyl Phthalate (DBP). This document synthesizes critical information regarding its physicochemical properties, toxicological profile, mechanisms of action, and analytical methodologies, presented in a format tailored for the scientific community.

Core Physicochemical and Toxicological Data

Quantitative data for **Monobutyl Phthalate** are summarized in the tables below for ease of reference and comparison.

Physicochemical Properties



Property	Value	Reference(s)
CAS Number	131-70-4	[1]
Molecular Formula	C12H14O4	[1]
Molecular Weight	222.24 g/mol	[1]
Appearance	White solid/crystals	[1]
Melting Point	73.5 °C	[1]
Boiling Point	363.5 °C at 760 mmHg	[2]
Solubility	Soluble in organic solvents such as DMSO; limited solubility in water.	[2]

Toxicological Profile

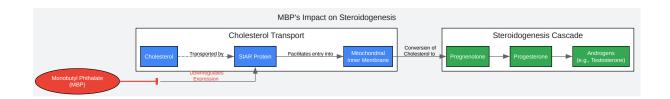
Parameter	r Value Species/System		Reference(s)	
LD50 (Oral)	1,000 mg/kg	Mouse	[2]	
NOAEL (Developmental Toxicity of parent DBP)	50 mg/kg/day	Rat	[3][4]	
Primary Toxicological Effect	Endocrine Disruptor (Anti-androgenic)	In vivo and in vitro models	[2][5]	
Mechanism of Action	Inhibits steroidogenesis by downregulating Steroidogenic Acute Regulatory (StAR) protein expression.	Mouse Leydig tumor cells	[6][7]	

Mechanism of Action: Disruption of Steroidogenesis



Monobutyl Phthalate is a well-documented endocrine disruptor with significant antiandrogenic effects. Its primary mechanism of action involves the interference of steroid hormone biosynthesis, a critical pathway for reproductive development and function. MBP has been shown to inhibit testosterone production by downregulating the expression of the Steroidogenic Acute Regulatory (StAR) protein. StAR plays a crucial role in the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of steroid hormones. By reducing StAR expression, MBP effectively curtails the production of androgens.

The following diagram illustrates the signaling pathway affected by **Monobutyl Phthalate**.



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Caption: Signaling pathway of MBP-induced steroidogenesis disruption.

Experimental Protocols Quantification of Monobutyl Phthalate in Human Urine by HPLC-MS/MS

This section details a representative experimental protocol for the analysis of MBP in human urine, a common matrix for biomonitoring exposure to phthalates. The method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for sensitive and selective quantification.

- 1. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)
- Objective: To deconjugate MBP glucuronide and extract MBP from the urine matrix.



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- Human urine sample (100 μL)
- β-glucuronidase solution
- Phosphate buffer
- Internal standard (e.g., ¹³C₄-labeled MBP)
- Solid-Phase Extraction (SPE) cartridges (e.g., silica-based)
- Methanol (for conditioning and elution)
- Acetonitrile (for elution)
- Formic acid
- Deionized water

Procedure:

- Pipette 100 μL of the urine sample into a clean microcentrifuge tube.
- Add the internal standard solution.
- Add β-glucuronidase in a phosphate buffer to the sample to hydrolyze the glucuronidated MBP.
- Incubate the mixture.
- Condition the SPE cartridge with methanol followed by deionized water.
- Load the hydrolyzed urine sample onto the SPE cartridge.
- Wash the cartridge with a water/methanol mixture to remove interferences.
- Elute MBP and the internal standard with a mixture of acetonitrile and methanol.



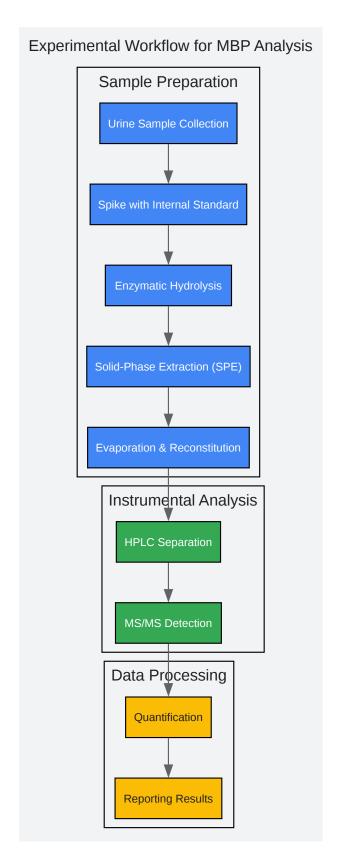
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent (e.g., mobile phase) for HPLC-MS/MS analysis.

2. HPLC-MS/MS Analysis

- Objective: To separate and quantify MBP.
- Instrumentation:
 - High-Performance Liquid Chromatography (HPLC) system
 - Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
 - Analytical column (e.g., C18 reversed-phase)
- Typical HPLC Conditions:
 - Mobile Phase A: 0.1% acetic acid in water
 - Mobile Phase B: 0.1% acetic acid in acetonitrile
 - Gradient Elution: A time-programmed gradient from a higher proportion of mobile phase A to a higher proportion of mobile phase B.
 - Flow Rate: ~0.2-0.4 mL/min
 - Injection Volume: 5-10 μL
- Typical MS/MS Conditions:
 - Ionization Mode: Negative Electrospray Ionization (ESI-)
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions: Monitor specific precursor-to-product ion transitions for both MBP and its labeled internal standard.



The following diagram illustrates a typical experimental workflow for the analysis of **Monobutyl Phthalate**.





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Caption: A generalized workflow for the analysis of MBP in biological samples.

Conclusion

Monobutyl Phthalate, as a key metabolite of DBP, presents a significant area of study for researchers in toxicology, environmental health, and drug development. Its well-characterized anti-androgenic activity, mediated through the disruption of the steroidogenesis pathway, underscores the importance of continued research into the health effects of phthalate exposure. The analytical methods outlined provide a robust framework for the accurate quantification of MBP in biological matrices, enabling further investigation into its toxicokinetics and human exposure levels. This guide serves as a foundational resource to support ongoing and future scientific inquiry into this important environmental contaminant.

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- To cite this document: BenchChem. [Monobutyl Phthalate (CAS No. 131-70-4): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676714#monobutyl-phthalate-cas-number-131-70-4-information]

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